4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester
CAS No.: 648905-63-9
Cat. No.: VC2072964
Molecular Formula: C16H26BNO4S
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648905-63-9 |
|---|---|
| Molecular Formula | C16H26BNO4S |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
| Standard InChI Key | NUVAQUSOEGIPTR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Identification
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is formally identified as N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. This organoboron compound possesses a phenyl ring with two key functional groups: a pinacol-protected boronic acid and a tert-butylamino sulfonyl moiety .
The compound has the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 648905-63-9 |
| Molecular Formula | C16H26BNO4S |
| Molecular Weight | 339.26 g/mol |
| IUPAC Name | N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| InChI | InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
| InChI Key | NUVAQUSOEGIPTR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that influence its application in various research areas. These properties are summarized in the table below:
The pinacol ester group enhances the compound's stability compared to free boronic acids, making it easier to handle and store while maintaining its reactivity in controlled conditions .
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester typically involves a multi-step process. The most common approach involves the reaction of 4-bromophenylboronic acid with tert-butylamine and pinacol in the presence of a palladium catalyst.
The synthesis generally follows these steps:
-
Preparation of 4-bromophenylsulfonyl chloride
-
Reaction with tert-butylamine to form the sulfonamide
-
Borylation reaction using bis(pinacolato)diboron and a palladium catalyst
-
Purification via recrystallization or column chromatography
The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the boronic acid intermediate.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for efficiency and yield:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Vessels | Glass flasks | Large reactors with precise temperature control |
| Temperature Control | Ice bath or heating mantle | Automated cooling/heating systems |
| Atmosphere | Argon or nitrogen with balloons | Pressurized inert gas systems |
| Purification | Column chromatography | Recrystallization, filtration systems |
| Yield | Variable (40-80%) | Optimized (typically >75%) |
| Monitoring | TLC, small-scale NMR | Inline analytical techniques |
The industrial process involves careful control of reaction conditions to ensure high yield and purity. The final product undergoes rigorous quality control testing to meet the required specifications for research applications.
Chemical Reactivity
Types of Reactions
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester participates in various chemical transformations that make it valuable in organic synthesis:
Suzuki-Miyaura Cross-Coupling
The compound's most significant application is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds, facilitating the synthesis of complex molecules . This reaction typically requires a palladium catalyst and a base, proceeding through transmetalation of the boronic ester.
Oxidation Reactions
The boronic ester can undergo oxidation to form the corresponding phenol. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid. The reaction typically proceeds with retention of configuration and is valuable for introducing hydroxyl groups into complex molecules.
Reduction Reactions
The compound can be subjected to various reducing conditions to transform the sulfonamide or boronic ester groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed depending on the desired transformation.
Reaction Conditions and Reagents
The reactivity of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester depends significantly on the specific reaction conditions:
| Reaction Type | Catalysts/Reagents | Conditions | Major Products |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (K₃PO₄, K₂CO₃), solvent, 60-100°C | Biaryl compounds |
| Oxidation | H₂O₂, NaOH | Aqueous conditions, room temperature | Phenol derivatives |
| Chan-Lam Coupling | Cu(OAc)₂ | Base, oxygen, room temperature | C-N, C-O bonds |
| Protodeboronation | Acids or bases | Protic solvents, heat | Arene (loss of boronic group) |
| Nucleophilic Addition | Carbonyl compounds | Lewis acid catalyst, -78°C to rt | α-Hydroxy boronates |
The tert-butylamino sulfonyl group provides additional functionality that can be leveraged in selective transformations, enhancing the compound's versatility in organic synthesis.
Applications in Scientific Research
Organic Synthesis Applications
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester serves as an important building block in organic synthesis, particularly for constructing complex molecular frameworks:
-
Creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions
-
Synthesis of biaryl scaffolds for pharmaceutical compounds
-
Preparation of functionalized aromatics with unique electronic properties
-
Construction of sulfonamide-containing motifs in medicinal chemistry
-
Development of boron-containing heterocycles with novel properties
Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown potential in developing therapeutic agents:
-
Synthesis of enzyme inhibitors, particularly those targeting serine proteases
-
Development of potential anticancer compounds that exploit boron chemistry
-
Creation of antibacterial agents that utilize the sulfonamide functionality
-
Preparation of imaging agents that leverage boron's unique properties
-
Construction of targeted drug delivery systems
Material Science Applications
The compound has found applications in material science:
-
Development of sensors for small molecule detection
-
Creation of boronate-based polymers with unique properties
-
Synthesis of materials with controlled electronic characteristics
-
Preparation of surface-modified materials and coatings
Biological Activity and Mechanism of Action
Enzyme Inhibition
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester and its derivatives have demonstrated potential as enzyme inhibitors. The compound's biological activity primarily involves interaction with specific enzymes and proteins.
| Target Enzyme | Inhibition Mechanism | Biological Relevance |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive inhibition | Affects nucleotide synthesis and cell proliferation |
| Enoyl-ACP Reductase | Active site binding | Disrupts fatty acid metabolism |
| Proteases | Covalent interaction with active site serine | Modulates protein degradation pathways |
| Carbonic anhydrase | Sulfonamide binding to zinc | Affects pH regulation and ion transport |
Affected Biochemical Pathways
The compound modulates several biochemical pathways through its interactions with key enzymes:
-
Nucleotide Synthesis: By inhibiting DHFR, it reduces the availability of nucleotides necessary for DNA and RNA synthesis
-
Fatty Acid Metabolism: Inhibition of enoyl-ACP reductase leads to decreased fatty acid production
-
Protein Processing: Interaction with proteases affects protein turnover and cellular signaling
-
Acid-Base Regulation: Through carbonic anhydrase inhibition, it affects cellular pH homeostasis
Biological Activity Data
Based on research findings, the compound exhibits several biological activities:
| Activity Type | Potency | Cell/Organism Types | Mechanism |
|---|---|---|---|
| Antibacterial | Moderate | Gram-positive bacteria | DHFR inhibition |
| Antifungal | Low to moderate | Various fungal species | Multiple targets |
| Cytotoxicity | Variable | Cancer cell lines | Apoptosis induction |
| Enzyme Inhibition | IC₅₀ range: μM to nM | In vitro enzyme assays | Active site binding |
These biological activities make the compound and its derivatives interesting candidates for further development in medicinal chemistry research.
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarity with 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester, each with distinct properties and applications:
| Compound | Structural Differences | Relative Stability | Relative Reactivity |
|---|---|---|---|
| 4-tert-Butylphenylboronic acid | Lacks sulfonamide group | Lower | Higher in Suzuki reactions |
| Phenylboronic acid pinacol ester | Lacks both tert-butylamino and sulfonyl groups | Similar | Higher, less selective |
| 4-(tert-Butylamino)phenylboronic acid | Lacks pinacol ester protection | Lower | Higher but less controlled |
| 4-(Methylsulfonyl)phenylboronic acid pinacol ester | Methyl instead of tert-butyl on sulfonamide | Similar | Similar, different selectivity |
Functional Comparison
The functional properties of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester compared to similar compounds reveal its unique advantages:
-
Enhanced stability due to the pinacol ester protection of the boronic acid
-
Improved solubility in organic solvents compared to free boronic acids
-
The tert-butylamino sulfonyl group provides a handle for further functionalization
-
Greater selectivity in certain coupling reactions compared to simpler boronic esters
-
Unique reactivity profile that can be exploited in complex synthesis routes
The presence of both the tert-butylamino and sulfonyl groups creates a compound with a distinctive electronic profile and reactivity patterns that can be advantageous in specific applications, particularly in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume